ZT-1a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

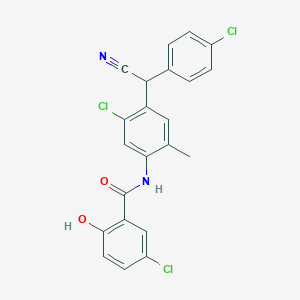

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl3N2O2/c1-12-8-16(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)17-9-15(24)6-7-21(17)28/h2-10,18,28H,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTKRVXJNWPJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl)C(C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZT-1a: A Technical Guide to its Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK). By targeting SPAK, a master regulator of cation-Cl- cotransporters (CCCs), this compound modulates ionic homeostasis and cell volume in neurons. This mechanism holds significant therapeutic potential for neurological disorders associated with ionic dysregulation and cytotoxic edema, such as ischemic stroke, hydrocephalus, and vascular dementia. This document provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound functions as a "dual" modulator of cation-Cl- cotransporters by inhibiting their master regulator, SPAK kinase.[1] In pathological conditions such as ischemic stroke, the WNK-SPAK/OSR1 signaling pathway is upregulated.[2][3] This leads to the phosphorylation and subsequent activation of the Na+-K+-2Cl- cotransporter isoform 1 (NKCC1) and the phosphorylation and inhibition of K+-Cl- cotransporters (KCCs). The overactivation of NKCC1 results in an excessive influx of Na+ and Cl- ions into neurons, leading to cytotoxic edema and cell death.[2]

This compound intervenes by selectively inhibiting SPAK kinase. This inhibition leads to:

-

Reduced Phosphorylation and Inhibition of NKCC1: By preventing SPAK-mediated phosphorylation, this compound decreases the activity of NKCC1, thus reducing the influx of Na+ and Cl- ions.[4]

-

Reduced Inhibitory Phosphorylation and Activation of KCCs: this compound's inhibition of SPAK also leads to the dephosphorylation and activation of KCCs, which promotes the efflux of K+ and Cl- ions, further aiding in the restoration of ionic balance and reduction of cell swelling.

This dual action on NKCC1 and KCCs makes this compound a powerful agent for controlling neuronal cell volume and mitigating the damaging effects of ionic dysregulation in the brain.

Signaling Pathway

The primary signaling cascade influenced by this compound is the WNK-SPAK/OSR1-CCC pathway. Under conditions of cellular stress, such as ischemia, the "With No Lysine" (WNK) kinases activate SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). Activated SPAK then phosphorylates and modulates the activity of downstream cation-Cl- cotransporters.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Conditions | Reference |

| EC50 (Cellular SPAK Activity) | ~1 µM | HEK-293 | Not specified | |

| IC50 (SPAK Activity) | 44.3 µM | In vitro kinase assay | 0.01 mM ATP | |

| 35.0 µM | 0.1 mM ATP | |||

| 46.7 µM | 1 mM ATP | |||

| Inhibition of pNKCC1 | 72 ± 5.2% at 1 µM | HEK-293 | Not specified | |

| Inhibition of pKCCs | 65-77% at 3 µM | HEK-293 | Not specified | |

| Inhibition of pSPAK (Ser373) | 70 ± 3.8% at 3-10 µM | HEK-293 | Not specified |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke

| Parameter | Dosage | Administration Route | Effect | Reference |

| Reduction of pSPAK/pOSR1, pNKCC1, and pKCC3 | 5 mg/kg | Intraperitoneal | Prevention of ischemia-induced increases in phosphorylation | |

| Reduction of Brain Lesion Volume and Neuronal Loss | Not specified | Osmotic pump (3-21 hours post-stroke) | Significant reduction in lesion volume and preservation of NeuN+ neurons | |

| Improvement in Neurological Deficits | Not specified | Osmotic pump (3-21 hours post-stroke) | Significantly lower neurological deficits at days 3-7 post-stroke |

Experimental Protocols

Primary Cortical Neuron Culture

This protocol is adapted from standard methods for isolating and culturing primary cortical neurons from embryonic mice.

Materials:

-

Timed-pregnant mouse (E15.5)

-

HBSS (Hank's Balanced Salt Solution)

-

0.25% Trypsin-EDTA

-

Soybean Trypsin Inhibitor

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture dishes/plates

-

Dissection tools

Procedure:

-

Euthanize the pregnant mouse and dissect the embryos.

-

Isolate the cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue and incubate with 0.25% Trypsin-EDTA at 37°C for 15 minutes.

-

Neutralize the trypsin with soybean trypsin inhibitor.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine coated dishes in complete Neurobasal medium.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Change half of the medium every 3-4 days.

Immunoblotting for Phosphorylated SPAK and NKCC1

This protocol outlines the general steps for detecting the phosphorylation status of SPAK and NKCC1 in neuronal lysates following this compound treatment.

Materials:

-

Primary cortical neuron cultures

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-pSPAK, anti-SPAK, anti-pNKCC1, anti-NKCC1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cultured neurons with this compound or vehicle control for the desired time.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using software like ImageJ.

Osmotic Stress and Ion Flux Assay

This protocol describes a method to assess the effect of this compound on neuronal cell volume and ion flux under osmotic stress.

Materials:

-

Primary cortical neuron cultures

-

Isotonic and hypertonic buffer solutions

-

Calcein-AM (for cell volume measurement) or 86Rb+ (for ion flux)

-

This compound or vehicle control

-

Fluorescence microscope or scintillation counter

Procedure for Cell Volume Measurement:

-

Load cultured neurons with Calcein-AM.

-

Acquire baseline fluorescence images in isotonic buffer.

-

Treat cells with this compound or vehicle.

-

Perfuse with hypertonic buffer to induce cell shrinkage and monitor the change in fluorescence intensity over time.

-

Analyze the rate and extent of volume change.

Procedure for 86Rb+ Flux Assay:

-

Pre-incubate neurons with this compound or vehicle.

-

Add 86Rb+ containing buffer (isotonic or hypotonic to stimulate NKCC1).

-

After a defined incubation period, wash the cells to remove extracellular 86Rb+.

-

Lyse the cells and measure the intracellular 86Rb+ using a scintillation counter.

Conclusion

This compound represents a promising therapeutic agent for a range of neurological conditions characterized by neuronal swelling and ionic imbalance. Its well-defined mechanism of action, centered on the inhibition of the SPAK kinase and the subsequent modulation of NKCC1 and KCC transporters, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this compound.

References

A Technical Guide to the SPAK Kinase Signaling Pathway and its Modulation by ZT-1a

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ste20-related proline-alanine-rich kinase (SPAK) is a critical regulator of ion homeostasis, primarily through its control of cation-chloride cotransporters (CCCs). The WNK-SPAK/OSR1 signaling cascade, of which SPAK is a key component, plays a pivotal role in maintaining cellular volume and ion gradients. Dysregulation of this pathway has been implicated in a variety of pathologies, including hypertension and neurological disorders. This technical guide provides an in-depth overview of the SPAK kinase signaling pathway and explores the mechanism of action of ZT-1a, a novel, potent, and selective non-ATP-competitive SPAK inhibitor. We present a summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

The WNK-SPAK/OSR1 Signaling Pathway

The WNK ("With No Lysine [K]") kinases are a family of serine/threonine kinases that function as upstream regulators of SPAK and its homolog, Oxidative Stress-Responsive Kinase 1 (OSR1). The WNKs sense changes in intracellular chloride concentration and extracellular osmolarity, subsequently phosphorylating and activating SPAK/OSR1.[1] Activated SPAK/OSR1, in turn, phosphorylates and modulates the activity of cation-chloride cotransporters (CCCs), such as the Na-K-2Cl cotransporter (NKCC1) and the K-Cl cotransporters (KCCs).[2][3]

SPAK-mediated phosphorylation has opposing effects on these transporters; it stimulates the ion influx activity of NKCC1 while inhibiting the ion efflux activity of KCCs.[2] This coordinated regulation is crucial for maintaining intracellular chloride concentrations and cell volume. The interaction between SPAK/OSR1 and its substrates is facilitated by a conserved C-terminal domain in SPAK/OSR1 that binds to RFxV/I motifs present in WNKs and CCCs.[1]

Dysregulation of the WNK-SPAK/OSR1 pathway is associated with several diseases. For instance, mutations in WNK kinases can lead to Gordon's syndrome, a form of hypertension. In the central nervous system, upregulation of this pathway has been implicated in neurological conditions like ischemic stroke, hydrocephalus, and vascular dementia.

Figure 1: The WNK-SPAK/OSR1 Signaling Pathway and the inhibitory action of this compound.

This compound: A Novel SPAK Inhibitor

This compound is a potent and selective, non-ATP-competitive inhibitor of SPAK. It was developed using a "scaffold-hybrid" strategy. This compound modulates the activity of cation-Cl- cotransporters by inhibiting SPAK-dependent phosphorylation. Specifically, it inhibits NKCC1 and stimulates KCCs. This mechanism of action makes this compound a promising therapeutic candidate for brain disorders associated with impaired ionic homeostasis. Studies have shown its efficacy in animal models of stroke, hydrocephalus, and vascular cognitive impairment and dementia (VCID).

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's activity on the SPAK kinase pathway.

Table 1: In Vitro Kinase Inhibition

| Parameter | Value | ATP Concentration | Source |

| IC50 (SPAK) | 44.3 µM | 0.01 mM | |

| IC50 (SPAK) | 35.0 µM | 0.1 mM | |

| IC50 (SPAK) | 46.7 µM | 1 mM |

Table 2: Cellular Phosphorylation Inhibition

| Target Protein & Site | This compound Concentration | % Inhibition | Cell Line | Source |

| SPAK (Ser373) | 3-10 µM | 70 ± 3.8% | HEK-293 | |

| NKCC1 (p-Thr203/207/212) | 1 µM | 72 ± 5.2% | HEK-293 | |

| KCCs (sites 1/2) | 3 µM | 65-77% | HEK-293 | |

| KCC3 (Thr991/Thr1048) | Dose-dependent | - | HEK-293 |

Table 3: In Vivo Efficacy in a Mouse Model of Ischemic Stroke

| Treatment | Dosage | Outcome | Source |

| This compound | 5 mg/kg | Reduced cerebral infarction and edema | |

| This compound | 5 mg/kg | Improved neurological outcomes | |

| This compound derivatives (1a, 1c, 1d, 1g, 1h) | 5.0 mg/kg/day | Reduced stroke-lesion volume by ~25.6-65.2% |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

This protocol is a generalized representation for determining the IC50 of a compound against SPAK kinase.

Figure 2: Workflow for an in vitro SPAK kinase assay.

Methodology:

-

Reagents: Recombinant human SPAK enzyme, kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), ATP, peptide substrate (e.g., a synthetic peptide containing the SPAK phosphorylation motif), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well plate, add the recombinant SPAK enzyme and the this compound dilutions to the kinase buffer. Incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be varied to determine the mode of inhibition (e.g., 0.01 mM, 0.1 mM, 1 mM). d. Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C. e. Stop the reaction according to the manufacturer's protocol of the chosen detection kit. f. Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminometer.

-

Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of SPAK, NKCC1, and KCCs in a cellular context.

Methodology:

-

Cell Culture and Treatment: a. Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. b. For experiments involving overexpression, transfect the cells with DNA constructs encoding the proteins of interest (e.g., FLAG-tagged KCC3) using a suitable transfection reagent. c. 24-48 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 30 minutes).

-

Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. c. Collect the supernatant containing the total protein and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-SPAK/OSR1, anti-phospho-NKCC1, anti-phospho-KCC3) and total protein antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to determine the relative phosphorylation levels.

⁸⁶Rb⁺ Uptake Assay for Cotransporter Activity

This assay measures the functional activity of NKCC1 and KCCs by tracking the uptake of the potassium analog, ⁸⁶Rb⁺.

Methodology:

-

Cell Preparation: a. Plate HEK-293 cells (transfected with NKCC1 or KCC3 constructs, if necessary) in 24-well plates. b. 36 hours post-transfection, expose the cells to either control isotonic or hypotonic low-chloride conditions to modulate SPAK/OSR1 pathway activity. c. Pre-incubate the cells with different concentrations of this compound or specific inhibitors (e.g., bumetanide for NKCC1, furosemide for KCCs) for 30 minutes.

-

⁸⁶Rb⁺ Uptake: a. Add ⁸⁶Rb⁺ (1-2 µCi/mL) to the wells and incubate for 10 minutes. b. Terminate the uptake by rapidly washing the cells with ice-cold, non-radioactive uptake buffer. c. Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

-

Quantification and Analysis: a. Measure the radioactivity in the cell lysates using a scintillation counter. b. Determine the protein concentration in parallel wells to normalize the ⁸⁶Rb⁺ uptake per milligram of protein. c. Calculate the specific uptake by subtracting the uptake in the presence of specific inhibitors from the total uptake.

In Vivo Mouse Model of Ischemic Stroke

This protocol describes a transient middle cerebral artery occlusion (tMCAO) model to evaluate the neuroprotective effects of this compound.

Methodology:

-

Animal Preparation: a. Use adult male C57BL/6J mice. All procedures must be approved by an Institutional Animal Care and Use Committee. b. Induce anesthesia using isoflurane.

-

tMCAO Surgery: a. Perform a midline neck incision to expose the left common carotid artery. b. Introduce a silicon-coated nylon filament into the external carotid artery and advance it into the internal carotid artery to occlude the middle cerebral artery. c. After 50 minutes of occlusion, withdraw the filament to allow reperfusion. Maintain body temperature at 36.5-37.0 °C throughout the procedure.

-

Drug Administration: a. Randomly assign mice to receive either vehicle (e.g., 50% DMSO in PBS) or this compound (5 mg/kg). b. Administer the treatment at a specific time point post-reperfusion (e.g., 3 hours) via intraperitoneal injection or continuous subcutaneous infusion using an osmotic minipump.

-

Outcome Assessment: a. Neurological Function: Evaluate neurological deficits at various time points (e.g., 1, 3, 5, and 7 days post-stroke) using a battery of behavioral tests (e.g., neurological scoring, corner test, cylinder test). b. Infarct Volume Measurement: At the end of the study, perfuse the brains and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) or use magnetic resonance imaging (MRI) to quantify the infarct volume. c. Immunoblotting: Prepare brain lysates from the ipsilateral and contralateral hemispheres to analyze the phosphorylation status of SPAK and its downstream targets via Western blotting as described in section 4.2.

Conclusion

The WNK-SPAK/OSR1 signaling pathway is a fundamental regulator of ion homeostasis with significant implications for human health and disease. The development of this compound, a potent and selective SPAK inhibitor, represents a promising therapeutic strategy for a range of disorders, particularly those affecting the central nervous system. This guide provides a comprehensive overview of the pathway, the mechanism of this compound, and detailed experimental protocols to aid researchers in further investigating this critical signaling cascade and developing novel therapeutics. The provided quantitative data and visual aids are intended to serve as a valuable resource for the scientific community.

References

The Effect of ZT-1a on Cation-Cl- Cotransporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and effects of ZT-1a, a novel small molecule inhibitor, on the family of cation-Cl- cotransporters (CCCs). The document details the molecular pathways, summarizes key quantitative data from preclinical studies, outlines common experimental protocols, and discusses the therapeutic potential of modulating this critical ion transport system.

Introduction to this compound and Cation-Cl- Cotransporters

The SLC12A family of cation-Cl- cotransporters (CCCs) are crucial regulators of ionic and water homeostasis in various tissues, particularly the brain.[1][2] This family includes the Na-K-2Cl cotransporters (NKCCs) which import ions, and the K-Cl cotransporters (KCCs) which typically export ions.[3][4] The activity of these transporters is reciprocally regulated by phosphorylation, a process orchestrated by the With-No-Lysine (WNK) kinases and their downstream effector, the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[3]

SPAK acts as a master regulator, stimulating NKCC1-mediated ion influx and inhibiting KCC-mediated ion efflux through direct phosphorylation. Dysregulation of the WNK-SPAK-CCC signaling pathway has been implicated in the pathophysiology of several neurological disorders, including stroke and hydrocephalus, making it a prime target for therapeutic intervention.

This compound, chemically known as 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, is a potent and selective, non-ATP-competitive inhibitor of SPAK kinase. By targeting SPAK, this compound modulates the phosphorylation state and activity of CCCs, offering a novel approach to restoring ionic balance in disease states.

Mechanism of Action of this compound

The primary mechanism of this compound involves the direct inhibition of SPAK kinase. In pathological conditions such as ischemic stroke, the WNK-SPAK pathway is often upregulated. This leads to the hyper-phosphorylation of CCCs, which activates the ion-importing NKCC1 and simultaneously inhibits the ion-exporting KCCs. The net result is an intracellular overload of Cl-, leading to cytotoxic edema, neuronal swelling, and exacerbation of brain injury.

This compound intervenes in this cascade by inhibiting SPAK. This action prevents the phosphorylation of its downstream targets, NKCC1 and KCCs. Consequently, this compound leads to a dual, beneficial effect:

-

Inhibition of NKCC1: By decreasing the activating phosphorylation of NKCC1, this compound reduces the influx of Na+, K+, and Cl- into cells.

-

Stimulation of KCCs: By decreasing the inhibitory phosphorylation of KCCs, this compound promotes the efflux of K+ and Cl- from cells.

This coordinated modulation of ion transport helps to counteract pathological cell swelling and restore ionic homeostasis.

Quantitative Data on this compound's Effects

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of SPAK and Cation-Cl- Cotransporter Phosphorylation

| Parameter | Target | Cell Line | Condition | Result | Reference |

|---|---|---|---|---|---|

| IC50 | SPAK Activity | - | 0.01 mM ATP | 44.3 µM | |

| - | 0.1 mM ATP | 35.0 µM | |||

| - | 1 mM ATP | 46.7 µM | |||

| Phosphorylation Inhibition | SPAK (Ser373) | HEK-293 | - | 70 ± 3.8% at 3-10 µM | |

| NKCC1 (p-Thr203/207/212) | HEK-293 | - | 72 ± 5.2% at 1 µM |

| | KCC3 (Thr991/Thr1048) | HEK-293 | Hypotonic low [Cl-] | Dose-dependent inhibition | |

Table 2: Functional Effects of this compound on Cotransporter Activity

| Assay | Transporter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|---|

| 86Rb+ Uptake | KCC3 | HEK-293 | 10 µM this compound | >10.6-fold increase in activity |

| 86Rb+ Uptake | NKCC1 | HEK-293 | >1 µM this compound | Significant inhibition of K+ influx | |

Table 3: In Vivo Efficacy of this compound in Disease Models

| Model | Animal | Treatment | Target Tissue | Effect on Phosphorylation | Outcome | Reference |

|---|---|---|---|---|---|---|

| Ischemic Stroke (tMCAO) | Mouse | 5 mg/kg this compound | Ischemic Brain | Decreased pSPAK, pNKCC1, pKCC3 | Reduced cerebral edema and infarct | |

| Post-Hemorrhagic Hydrocephalus | Rodent | Intracerebroventricular this compound | Choroid Plexus | Decreased CCC phosphorylation | Reduced CSF hypersecretion |

| Vascular Dementia (BCAS) | Mouse | this compound (days 14-35) | White Matter | Reduced NKCC1 expression/phosphorylation | Reduced astrogliosis, improved memory | |

Experimental Protocols

The characterization of this compound's effects on CCCs relies on a combination of molecular biology, cell biology, and in vivo techniques.

A. In Vitro Kinase Assays and Immunoblotting This protocol is used to determine the direct inhibitory effect of this compound on SPAK kinase and the subsequent phosphorylation of its target cotransporters.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are commonly used. Cells are transfected with DNA constructs encoding the cotransporters of interest (e.g., FLAG-tagged KCC3 or NKCC1).

-

Cell Treatment: 36-48 hours post-transfection, cells are exposed to specific ionic conditions (e.g., hypotonic low [Cl-]) to activate the WNK-SPAK pathway. They are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 30 minutes).

-

Lysate Preparation: Cells are lysed, and protein concentrations are determined.

-

SDS-PAGE and Immunoblotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of SPAK, NKCC1, and KCCs.

-

Densitometry: The intensity of the bands is quantified to determine the relative change in protein phosphorylation levels.

B. Ion Flux Assays (86Rb+ Uptake) This functional assay measures the transport activity of KCCs and NKCC1. 86Rb+ is used as a tracer for K+.

-

Cell Preparation: HEK-293 cells expressing the cotransporter of interest are prepared as described above.

-

Pre-incubation: Cells are pre-incubated in specific buffers, often under hypotonic low [Cl-] conditions to stimulate the SPAK pathway, in the presence of this compound, a known inhibitor (like bumetanide for NKCC1), or vehicle.

-

Flux Measurement: The assay is initiated by adding a flux medium containing 86Rb+.

-

Termination and Lysis: After a short period, the flux is stopped by washing with ice-cold buffer. The cells are then lysed.

-

Scintillation Counting: The amount of 86Rb+ taken up by the cells is measured using a scintillation counter, which reflects the transporter's activity.

C. Animal Models of Neurological Disease To assess the therapeutic potential of this compound in vivo, rodent models of stroke and hydrocephalus are utilized.

-

Stroke Model (tMCAO): Transient middle cerebral artery occlusion (tMCAO) is a common model for ischemic stroke.

-

Drug Administration: this compound (e.g., 5 mg/kg) or a vehicle is administered systemically (e.g., intraperitoneally) at specific time points post-occlusion.

-

Outcome Assessment: At defined endpoints (e.g., 24 hours), brains are harvested.

-

Biochemical Analysis: Tissue from ipsilateral (ischemic) and contralateral hemispheres is analyzed by immunoblotting for pSPAK, pNKCC1, and pKCC3 levels.

-

Histological Analysis: Brain sections are analyzed to measure infarct volume and cerebral edema.

-

Behavioral Tests: Neurological function is assessed using standardized scoring systems.

-

Summary and Therapeutic Outlook

This compound is a novel, specific SPAK inhibitor that effectively modulates the activity of cation-Cl- cotransporters. By inhibiting SPAK, this compound simultaneously reduces the activity of the ion-importing NKCC1 and stimulates the activity of ion-exporting KCCs. This dual action has shown significant therapeutic promise in preclinical models of neurological disorders characterized by ionic dysregulation and cell swelling.

Key findings include:

-

Systemic administration of this compound reduces cerebral edema, protects against brain damage, and improves neurological outcomes in rodent models of ischemic stroke.

-

Direct delivery of this compound to the brain ventricles decreases cerebrospinal fluid hypersecretion in a model of post-hemorrhagic hydrocephalus.

-

This compound shows potential for treating other conditions involving reactive astrogliosis and white matter injury, such as vascular dementia.

While this compound itself shows promise, its pharmacokinetic profile, including a relatively short plasma half-life, suggests that further development and optimization of derivatives may enhance its clinical applicability. The continued investigation of this compound and related compounds represents a promising avenue for developing non-surgical treatments for devastating neurological conditions like stroke, hydrocephalus, and traumatic brain injury.

References

- 1. Item - Modulation of brain cation-Clâ cotransport via the SPAK kinase inhibitor this compound - University of Exeter - Figshare [ore.exeter.ac.uk]

- 2. Modulation of brain cation-Cl- cotransport via the SPAK kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cation-Chloride Cotransporters KCC2 and NKCC1 as Therapeutic Targets in Neurological and Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ZT-1a in Regulating Ionic Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZT-1a, a novel, potent, and selective non-ATP-competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK). This compound plays a critical role in the regulation of ionic homeostasis by modulating the activity of cation-Cl− cotransporters (CCCs).[1][2][3][4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by inhibiting SPAK kinase, a master regulator of CCCs.[1] Specifically, this compound's inhibition of SPAK leads to a dual modulatory effect on two key families of CCCs:

-

Inhibition of Na-K-2Cl Cotransporter (NKCC1): By preventing SPAK-dependent phosphorylation, this compound inhibits the activity of NKCC1, a transporter responsible for ionic influx into cells.

-

Stimulation of K-Cl Cotransporters (KCCs): Conversely, the reduction in SPAK-mediated phosphorylation leads to the stimulation of KCCs, which mediate ionic efflux.

This dual action allows this compound to effectively restore ionic homeostasis in pathological conditions characterized by dysregulated ion transport, such as cerebral edema following stroke.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Notes | Source |

| SPAK Inhibition (IC50) | ATP-dependent variations | |||

| 44.3 µM | at 0.01 mM ATP | |||

| 35.0 µM | at 0.1 mM ATP | |||

| 46.7 µM | at 1 mM ATP | |||

| NKCC1 Phosphorylation Inhibition | 72 ± 5.2% | HEK-293 | at 1 µM this compound (p-Thr203/207/212) | |

| KCC Phosphorylation Inhibition | 65-77% | HEK-293 | at 3 µM this compound | |

| SPAK Phosphorylation Inhibition | 70 ± 3.8% | HEK-293 | at 3-10 µM this compound (Ser373) |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke (tMCAO)

| Parameter | Treatment | Result | Source |

| Infarct Volume Reduction | This compound (3h post-reperfusion) | ~44% decrease | |

| Cerebral Hemispheric Swelling Reduction | This compound (2.5 or 5 mg/kg) | ~36-54% decrease | |

| CSF Hypersecretion Reduction | This compound (10 µM, 48h) | ~2.3-fold decrease |

Signaling Pathway and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflows of key experimental protocols.

This compound Signaling Pathway

Caption: this compound inhibits SPAK kinase, modulating NKCC1 and KCCs to restore ionic homeostasis.

In Vitro Phosphorylation Assay Workflow

Caption: Workflow for assessing this compound's effect on KCC3 phosphorylation in HEK-293 cells.

In Vivo Ischemic Stroke Model Workflow

Caption: Workflow for evaluating the neuroprotective effects of this compound in a mouse tMCAO model.

Detailed Experimental Protocols

In Vitro KCC3 Phosphorylation Assay in HEK-293 Cells

This protocol is adapted from studies evaluating the dose-dependent inhibition of KCC3 phosphorylation by this compound.

1. Cell Culture and Transfection:

- Culture Human Embryonic Kidney (HEK-293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

- Grow cells to 80-90% confluency in a humidified incubator at 37°C with 5% CO2.

- Transfect cells with a DNA construct encoding for N-terminally FLAG-tagged wild-type KCC3 using a suitable transfection reagent.

2. Cell Treatment:

- At 36 hours post-transfection, expose the cells to either control isotonic or hypotonic low [Cl⁻] conditions for 30 minutes.

- Following the initial exposure, treat the cells for an additional 30 minutes with varying concentrations of this compound or vehicle control (DMSO) under the same isotonic or hypotonic conditions.

3. Protein Extraction and Analysis:

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

- Probe the membrane with primary antibodies specific for phosphorylated KCC3 (e.g., p-Thr991/Thr1048) and total KCC3.

- Incubate with the appropriate horseradish peroxidase-conjugated secondary antibodies.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

- Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated KCC3 levels to total KCC3.

In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

This protocol outlines the procedure for inducing ischemic stroke in mice to evaluate the neuroprotective effects of this compound.

1. Animal Preparation:

- Use adult male C57BL/6J mice (9-14 weeks old).

- Anesthetize the mice with isoflurane (4% for induction, 1.5-2% for maintenance).

- Maintain body temperature at 37.0 ± 0.5°C using a heating pad.

2. Surgical Procedure:

- Make a midline neck incision to expose the left common carotid artery (CCA).

- Isolate and ligate the external carotid artery (ECA) and its branches.

- Carefully separate the internal carotid artery (ICA) from the vagus nerve.

- Introduce a silicon-coated nylon filament (e.g., 6-0) into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

- Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

3. Reperfusion and Drug Administration:

- After 50 minutes of occlusion, withdraw the filament to allow for reperfusion.

- At 3 hours post-reperfusion, administer this compound (e.g., 5 mg/kg) or vehicle (e.g., 50% DMSO in PBS) via continuous subcutaneous infusion using an osmotic minipump.

4. Outcome Evaluation (at 24 hours post-tMCAO):

- Perform neurological deficit scoring to assess functional recovery.

- Euthanize the mice and perfuse the brains with saline.

- Collect the brains for analysis.

- For Infarct Volume: Stain coronal brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) and quantify the infarct area.

- For Cerebral Edema: Calculate the percentage of hemispheric swelling from the TTC-stained sections.

- For Protein Analysis: Prepare membrane protein fractions from the ipsilateral and contralateral hemispheres for immunoblot analysis of pSPAK, pNKCC1, and pKCC3 levels.

Conclusion

This compound represents a promising therapeutic agent for disorders associated with impaired ionic homeostasis, particularly in the context of neurological conditions like stroke and hydrocephalus. Its well-defined mechanism of action, centered on the inhibition of the SPAK kinase and subsequent modulation of cation-Cl− cotransporters, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

ZT-1a: A Novel Therapeutic Agent for Ischemic Stroke - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options available. Recent preclinical research has identified ZT-1a, a novel, non-ATP competitive inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), as a promising neuroprotective agent. This technical guide provides an in-depth overview of this compound, summarizing the current preclinical evidence for its efficacy in stroke, its mechanism of action, and detailed experimental protocols utilized in its evaluation. The data presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound for ischemic stroke.

Introduction

The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and ionic dysregulation, which collectively lead to neuronal death and brain damage. A key contributor to this cascade is cytotoxic edema, driven by the excessive influx of ions and water into brain cells. The "With-No-Lysine" (WNK) kinases and their downstream targets, SPAK and Oxidative Stress-Responsive Kinase 1 (OSR1), have emerged as critical regulators of ion homeostasis in the brain. This signaling pathway, often referred to as the WNK-SPAK/OSR1-NKCC1 cascade, is significantly upregulated following an ischemic event, contributing to the devastating consequences of stroke.[1][2]

This compound is a potent and selective inhibitor of SPAK kinase. By targeting this key signaling node, this compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke.[3][4] This guide will delve into the specifics of these findings, providing a detailed analysis of the available data and methodologies.

Mechanism of Action: The WNK-SPAK/OSR1-NKCC1 Signaling Pathway

Under normal physiological conditions, the WNK-SPAK/OSR1 signaling pathway plays a crucial role in regulating cell volume and ion transport.[2] However, following an ischemic stroke, this pathway becomes hyperactivated.

The signaling cascade is initiated by the activation of WNK kinases in response to cellular stress, such as that induced by ischemia. Activated WNK kinases then phosphorylate and activate SPAK and its homolog OSR1. These activated kinases, in turn, phosphorylate and activate the Na+-K+-2Cl- cotransporter 1 (NKCC1), a key ion transporter expressed on brain cells. The phosphorylation of NKCC1 leads to an increased influx of Na+, K+, and Cl- ions into the cells, followed by an osmotic influx of water, resulting in cytotoxic edema, cell swelling, and eventual neuronal death.

This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of SPAK. This inhibition prevents the phosphorylation and subsequent activation of NKCC1, thereby mitigating the downstream cascade of ion and water influx, reducing cerebral edema, and ultimately protecting brain tissue from ischemic damage.

Figure 1: WNK-SPAK/OSR1-NKCC1 Signaling Pathway in Ischemic Stroke.

Preclinical Efficacy of this compound in Ischemic Stroke

The neuroprotective effects of this compound have been primarily evaluated in murine models of ischemic stroke, specifically the transient middle cerebral artery occlusion (tMCAO) model.

Reduction of Infarct Volume and Cerebral Edema

Post-stroke administration of this compound has been shown to significantly reduce the volume of cerebral infarction. Furthermore, by inhibiting the hyperactivation of NKCC1, this compound effectively mitigates the development of cerebral edema, a major contributor to mortality and morbidity following stroke.

| Efficacy Endpoint | Animal Model | Treatment Regimen | Result | Reference |

| Infarct Volume | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Significant reduction in lesion volume on T2WI MRI | |

| Cerebral Edema | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Attenuated cerebral edema | |

| Neuronal Preservation | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Preserved NeuN+ neurons |

Table 1: Summary of this compound Efficacy in Preclinical Stroke Models.

Improvement in Neurological Function

In addition to its effects on brain tissue, this compound treatment has been demonstrated to improve neurological outcomes in stroke models.

| Neurological Outcome | Animal Model | Treatment Regimen | Result | Reference |

| Neurological Deficit Score | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Significantly lower neurological deficits at days 3-7 post-stroke | |

| Sensorimotor Function | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Improved performance in corner and adhesive removal tests | |

| White Matter Integrity | Mouse (tMCAO) | 5 mg/kg/day via osmotic pump (3-21h post-stroke) | Higher fractional anisotropy (FA) and axial diffusivity (AD) values in DTI |

Table 2: Improvement in Neurological Function with this compound Treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a widely used and clinically relevant model of focal cerebral ischemia.

-

Animal Species: Adult C57BL/6J mice.

-

Surgical Procedure:

-

Anesthetize the mouse with isoflurane.

-

Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal portion of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Insert a silicon-coated 6-0 nylon monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

-

Drug Administration

-

Compound: this compound (or vehicle control).

-

Dosage: 5 mg/kg/day.

-

Route of Administration: Continuous subcutaneous infusion via an osmotic minipump (e.g., Alzet model 2001D).

-

Timing: The pump is typically implanted to begin infusion at a specified time post-stroke (e.g., 3 hours) and continues for a defined duration (e.g., up to 21 hours).

Figure 2: Experimental Workflow for this compound Preclinical Stroke Study.

Neurological and Behavioral Assessment

A battery of tests is used to assess neurological deficits and sensorimotor function.

-

Neurological Deficit Score: A composite scoring system is used to evaluate overall neurological function. A common 24-point scoring system assesses six individual tests: body symmetry, gait, circling behavior, front limb symmetry, compulsory circling, and climbing. Each test is scored from 0 (normal) to 4 (severe deficit).

-

Corner Test:

-

Place the mouse between two boards angled at 30 degrees.

-

As the mouse enters the corner, it will rear and turn to exit.

-

Record the direction of the turn (left or right) over 10 trials.

-

Mice with a unilateral stroke will preferentially turn towards the non-impaired (ipsilateral) side.

-

-

Adhesive Removal Test:

-

Place a small adhesive sticker on the plantar surface of each forepaw.

-

Place the mouse in a testing arena and record the time it takes to notice and remove the sticker from each paw.

-

Mice with sensorimotor deficits will have a longer latency to notice and remove the sticker from the contralateral (impaired) paw.

-

Magnetic Resonance Imaging (MRI)

-

T2-Weighted Imaging (T2WI): Used to visualize and quantify the volume of the ischemic lesion.

-

Typical Parameters (Mouse Brain): Repetition Time (TR) = 2500-4000 ms, Echo Time (TE) = 40-60 ms, slice thickness = 0.5-1.0 mm.

-

-

Diffusion Tensor Imaging (DTI): Used to assess the integrity of white matter tracts.

-

Typical Parameters (Ex vivo Mouse Brain): 3D diffusion-weighted spin-echo sequence, b-value = 1000-2000 s/mm², multiple diffusion directions (e.g., 30-60).

-

Immunoblotting

Used to quantify the expression and phosphorylation status of key proteins in the WNK-SPAK/OSR1-NKCC1 pathway.

-

Tissue Preparation: Homogenize brain tissue samples in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against total SPAK, phospho-SPAK, total NKCC1, and phospho-NKCC1.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Antibodies:

-

Anti-SPAK (e.g., Cell Signaling Technology, #2281)

-

Anti-phospho-SPAK (Ser373)/phospho-OSR1 (Ser325) (e.g., Millipore, #07-2273)

-

Anti-NKCC1 (e.g., Cell Signaling Technology, #14581)

-

Anti-phospho-NKCC1 (e.g., available from various commercial sources)

-

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from studies in naïve mice.

| Parameter | Intravenous Administration | Oral Administration | Reference |

| T1/2 (plasma half-life) | 1.8 hours | 2.6 hours | |

| AUC (area under the curve) | 2340 hoursng/mL | 97.3 hoursng/mL | |

| MRT (mean residence time) | 0.45 hours | 3.3 hours | |

| Oral Bioavailability | - | 2.2% |

Table 3: Pharmacokinetic Parameters of this compound in Naïve Mice.

Clinical Development Status

As of the writing of this guide, a thorough search of clinical trial registries (e.g., ClinicalTrials.gov) and published literature reveals no registered or completed clinical trials of this compound for the treatment of stroke in humans. The development of this compound as a therapeutic agent for stroke is currently at the preclinical stage.

Future Directions

The preclinical data for this compound as a therapeutic agent for ischemic stroke are promising. Future research should focus on:

-

Further Preclinical Validation: Studies in other animal models of stroke (e.g., gyrencephalic species) and investigation of the therapeutic window for this compound administration.

-

Safety and Toxicology: Comprehensive safety and toxicology studies are necessary to support a potential Investigational New Drug (IND) application.

-

Pharmacokinetic Optimization: Given the low oral bioavailability, formulation strategies to improve the pharmacokinetic profile of this compound may be beneficial.

-

Clinical Trial Design: Should preclinical development continue to be successful, the design of rigorous Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and eventually in stroke patients will be the next critical step.

Conclusion

This compound represents a novel and targeted therapeutic approach for the treatment of ischemic stroke. By inhibiting the WNK-SPAK/OSR1-NKCC1 signaling pathway, this compound directly addresses a key mechanism of ischemic brain injury – cytotoxic edema. The robust preclinical data demonstrating its efficacy in reducing infarct volume, improving neurological function, and preserving brain tissue underscore its potential as a future therapy for stroke patients. Further research and development are warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases [aginganddisease.org]

- 3. Targeting the WNK-SPAK/OSR1 Pathway and Cation-Chloride Cotransporters for the Therapy of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of novel SPAK inhibitor this compound derivatives (1c, 1d, 1g & 1h) on improving post-stroke neurological outcome and brain lesion in mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies of ZT-1a in hydrocephalus

An In-depth Technical Guide to the Preclinical Investigation of ZT-1a in Hydrocephalus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hydrocephalus, a condition characterized by the pathological accumulation of cerebrospinal fluid (CSF), currently lacks effective long-term pharmacological treatments, with surgical intervention being the standard of care.[1][2] Preclinical research has identified a promising therapeutic target in the SPAK kinase (STK39), a master regulator of cation-Cl- cotransporters (CCCs) crucial for ion homeostasis and CSF secretion.[3][4][5] This document details the preclinical studies of this compound, a novel, potent, and selective SPAK inhibitor, in the context of hydrocephalus. Specifically, in a rodent model of post-hemorrhagic hydrocephalus (PHH), this compound has been shown to normalize CSF hypersecretion by modulating the phosphorylation of key ion transporters in the choroid plexus.

Core Mechanism of Action of this compound

This compound is a non-ATP-competitive inhibitor of Ste20-related proline/alanine-rich kinase (SPAK). The therapeutic rationale for its use in hydrocephalus is based on the central role of SPAK in regulating CSF secretion at the choroid plexus epithelium (CPe).

The key mechanism involves the following steps:

-

SPAK as a Master Regulator: SPAK kinase is the primary regulator of the SLC12A family of cation-Cl- cotransporters (CCCs). It stimulates the Na-K-Cl cotransporter (NKCC1) and inhibits the K-Cl cotransporters (KCCs) through direct phosphorylation.

-

Role in CSF Secretion: In the CPe, NKCC1 is a key transporter responsible for ion influx that drives water movement and contributes significantly to CSF production.

-

Pathophysiology in Hydrocephalus: In conditions like intraventricular hemorrhage (IVH), inflammatory signaling (e.g., via Toll-like receptor 4, TLR4) leads to the upregulation and activation of the SPAK-NKCC1 pathway in the CPe. This results in increased NKCC1 activity, leading to CSF hypersecretion and the development of hydrocephalus.

-

This compound Intervention: this compound inhibits SPAK kinase. This action prevents the activating phosphorylation of NKCC1 and relieves the inhibitory phosphorylation of KCCs. The net effect is a reduction in ion transport into the CPe, which in turn decreases water flux and normalizes the rate of CSF secretion.

Signaling Pathway

The diagram below illustrates the inflammatory signaling cascade in the choroid plexus that leads to CSF hypersecretion and the point of intervention for this compound.

Caption: this compound inhibits SPAK kinase, preventing the phosphorylation cascade that leads to CSF hypersecretion.

Quantitative Data from Preclinical Studies

The primary preclinical model used to evaluate this compound for hydrocephalus is a rat model of post-hemorrhagic hydrocephalus induced by intraventricular hemorrhage (IVH).

Table 1: Effect of this compound on CSF Secretion Rate

| Condition | CSF Secretion Rate (µL/min) | Percentage Change from Control |

| Control (Baseline) | ~1.5 | N/A |

| IVH + Vehicle | ~5.5 | +267% |

| IVH + this compound (10 µM, ICV) | ~2.0 | +33% (Restored to near-basal levels) |

| Data are approximated from published graphical representations. |

Table 2: Effect of this compound on Protein Phosphorylation in Choroid Plexus (48h post-IVH)

| Protein | Treatment | Relative Phosphorylation Level |

| pSPAK/pOSR1 | IVH + Vehicle | Significantly Increased vs. Control |

| IVH + this compound | Reduced to Control Levels | |

| pNKCC1 | IVH + Vehicle | Significantly Increased vs. Control |

| IVH + this compound | Reduced to Control Levels | |

| pKCC4 | IVH + Vehicle | Significantly Increased vs. Control |

| IVH + this compound | Reduced to Control Levels | |

| Source: Data interpreted from immunoblot analyses. This compound (10 mmol, ICV) was administered. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

Animal Model: Post-Hemorrhagic Hydrocephalus (PHH)

-

Species: Adult male Sprague-Dawley rats.

-

Induction: Intraventricular hemorrhage (IVH) is induced via stereotactic injection of autologous blood into one of the lateral ventricles. This procedure mimics the conditions of PHH, a common cause of hydrocephalus in human infants.

Drug Administration

-

Compound: this compound (5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide).

-

Route: Intracerebroventricular (ICV) infusion. This route is chosen to bypass the blood-brain barrier and deliver the compound directly to the CSF, ensuring it reaches its target in the choroid plexus epithelium.

-

Dosage: A concentration of 10 µM or 10 mmol was used in the key published studies.

-

Control: A vehicle control (e.g., DMSO) is administered via the same ICV route to the control group.

Measurement of CSF Secretion

-

Technique: Ventriculo-cisternal perfusion.

-

Procedure:

-

The animal is anesthetized and placed in a stereotactic frame.

-

An inflow cannula is inserted into a lateral ventricle, and an outflow cannula is placed in the cisterna magna.

-

Artificial CSF containing a non-metabolizable tracer (e.g., a fluorescently labeled dextran) is perfused through the ventricular system at a constant rate.

-

Samples of the outflow fluid are collected, and the concentration of the tracer is measured.

-

The dilution of the tracer is used to calculate the rate of de novo CSF production. The formula used is typically: CSF Production Rate = Infusion Rate × [(C_in - C_out) / C_out] , where C_in is the tracer concentration in the infusate and C_out is the tracer concentration in the outflow fluid.

-

Biochemical Analysis

-

Tissue Collection: Choroid plexus tissue is harvested from control, IVH+vehicle, and IVH+this compound treated animals.

-

Immunoblotting:

-

Tissue lysates are prepared, and protein concentration is quantified.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies specific for the phosphorylated forms of SPAK, NKCC1, and KCCs (e.g., pSPAK, pNKCC1). Total protein antibodies and loading controls (e.g., actin, Na+/K+-ATPase) are used for normalization.

-

Secondary antibodies conjugated to an enzyme (e.g., HRP) are applied, and bands are visualized using chemiluminescence.

-

Band intensities are quantified to determine the relative changes in protein phosphorylation between experimental groups.

-

Experimental Workflow

The following diagram outlines the logical flow of a typical preclinical experiment testing this compound.

Caption: Standard experimental workflow for evaluating this compound's efficacy in a hydrocephalus model.

Conclusion and Future Directions

Preclinical studies have robustly demonstrated that the SPAK inhibitor this compound effectively reduces CSF hypersecretion in a rodent model of post-hemorrhagic hydrocephalus. The mechanism is well-defined, involving the targeted inhibition of the SPAK-NKCC1 signaling pathway in the choroid plexus. These findings present a strong proof-of-concept for a novel, non-surgical therapeutic strategy for hydrocephalus.

Further research is warranted in several areas:

-

Pharmacokinetics and Toxicity: Comprehensive studies on the pharmacokinetics, brain penetration, and potential off-target toxicity of this compound are necessary for clinical translation.

-

Other Hydrocephalus Models: The efficacy of this compound should be assessed in other preclinical models, including those for congenital and post-infectious hydrocephalus, to determine the broader applicability of this therapeutic approach.

-

Systemic Administration: While ICV delivery is effective, developing a formulation of this compound or a derivative that can be administered systemically and cross the blood-brain barrier to reach the choroid plexus would be a significant advancement for clinical use.

References

- 1. Consideration of Kinase Inhibitors for the Treatment of Hydrocephalus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel therapeutics for hydrocephalus: Insights from animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of brain cation-Cl− cotransport via the SPAK kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Modulation of brain cation-Clâ cotransport via the SPAK kinase inhibitor this compound - University of Exeter - Figshare [ore.exeter.ac.uk]

The Advent of ZT-1a: A Novel Modulator of Brain Cation-Chloride Cotransport

A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Promising Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain edema and ionic dysregulation are critical factors in the pathophysiology of numerous neurological disorders, including ischemic stroke and hydrocephalus. The discovery of ZT-1a, a novel, potent, and selective inhibitor of STE20/SPS1-related proline/alanine-rich kinase (SPAK), presents a significant advancement in targeting the underlying mechanisms of these conditions. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the compound's mechanism of action, key experimental findings, and the protocols utilized in its investigation. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Ionic homeostasis in the central nervous system is meticulously regulated, and its disruption can lead to severe pathological consequences, including cytotoxic edema. The cation-chloride cotransporters (CCCs), such as the Na-K-Cl cotransporter 1 (NKCC1) and the K-Cl cotransporters (KCCs), play a pivotal role in maintaining this balance. The activity of these transporters is, in turn, governed by the WNK-SPAK/OSR1 signaling pathway. Overactivation of this pathway, often observed in pathological states like stroke, leads to increased NKCC1 activity and inhibited KCC activity, resulting in intracellular Cl- accumulation, cell swelling, and neuronal damage.[1][2]

This compound emerges as a promising therapeutic candidate designed to counteract this detrimental cascade. This document elucidates the scientific journey of this compound, from its rational design to its demonstrated efficacy in preclinical models.

Discovery and Design of this compound

This compound, with the chemical name 5-chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide, was developed through a "scaffold-hybrid" strategy.[1][3] This approach combined the pharmacophores of known SPAK inhibitors to create a novel, non-ATP-competitive inhibitor with high potency and selectivity.[1]

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting SPAK kinase. This inhibition prevents the phosphorylation of CCCs, leading to a dual, beneficial effect:

-

Inhibition of NKCC1: By preventing its phosphorylation, this compound reduces the influx of Na+, K+, and Cl- ions into neurons, thereby mitigating cytotoxic edema.

-

Stimulation of KCCs: this compound's inhibition of SPAK leads to the dephosphorylation and subsequent activation of KCCs, promoting the efflux of K+ and Cl- from neurons and further aiding in the resolution of cell swelling.

The following diagram illustrates the signaling pathway targeted by this compound:

Caption: this compound inhibits SPAK, preventing phosphorylation of NKCC1 and KCCs.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Notes |

| SPAK Inhibition (IC50) | |||

| at 0.01 mM ATP | 44.3 µM | - | Non-ATP competitive inhibition. |

| at 0.1 mM ATP | 35.0 µM | - | Non-ATP competitive inhibition. |

| at 1 mM ATP | 46.7 µM | - | Non-ATP competitive inhibition. |

| Cellular SPAK Activity (EC50) | ~1 µM | HEK-293 | Inhibition of SPAK phosphorylation at Ser373. |

| NKCC1 Phosphorylation Inhibition | 72 ± 5.2% at 1 µM | HEK-293 | Inhibition of p-Thr203/207/212. |

| KCC Phosphorylation Inhibition | 65-77% at 3 µM | HEK-293 |

Table 2: Pharmacokinetic Properties of this compound in Naïve Mice

| Parameter | Intravenous Administration | Oral Administration |

| Plasma Half-life (T1/2) | 1.8 hours | 2.6 hours |

| Area Under the Curve (AUC) | 2340 hoursng/mL | 97.3 hoursng/mL |

| Mean Residence Time (MRT) | 0.45 hours | 3.3 hours |

| Oral Bioavailability (%F) | - | 2.2% |

| Data from Zhang et al., 2020. |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments in the evaluation of this compound are provided below.

In Vitro Kinase and Cellular Assays

5.1.1. HEK-293 Cell Culture and Transfection

HEK-293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For phosphorylation assays, cells were transfected with DNA constructs encoding wild-type N-terminally FLAG-tagged KCC3 using a suitable transfection reagent.

5.1.2. CCC Phosphorylation Assay

-

36 hours post-transfection, HEK-293 cells were exposed to either isotonic or hypotonic low [Cl-] conditions for 30 minutes to activate the SPAK/OSR1 pathway.

-

Cells were then treated with varying concentrations of this compound for an additional 30 minutes under the same conditions.

-

Following treatment, cell lysates were collected and subjected to SDS-PAGE and immunoblotting to assess the phosphorylation status of SPAK, NKCC1, and KCC3 using phospho-specific antibodies.

In Vivo Animal Models

5.2.1. Ischemic Stroke Model (Transient Middle Cerebral Artery Occlusion - tMCAO)

-

Animal Model: Adult male C57BL/6J mice were used for the tMCAO model.

-

Surgical Procedure: Anesthesia was induced and maintained with isoflurane. A midline neck incision was made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed. The ECA was ligated, and a 6-0 nylon monofilament suture with a silicone-coated tip was inserted into the ICA via the ECA stump to occlude the middle cerebral artery (MCA). After 60 minutes of occlusion, the suture was withdrawn to allow for reperfusion.

-

This compound Administration: this compound (5 mg/kg) or vehicle (DMSO) was administered via intraperitoneal (i.p.) injection at 3 and 8 hours post-reperfusion. In some studies, an osmotic pump was used for continuous administration (5 mg/kg/day) from 3 to 21 hours post-MCAO.

-

Outcome Measures: Neurological function was assessed at various time points post-stroke. At the study endpoint (e.g., 24 hours or 7 days), brains were harvested for infarct volume analysis (TTC staining) and immunoblotting to assess protein phosphorylation.

The following diagram outlines the experimental workflow for the in vivo stroke model:

Caption: Experimental workflow for the tMCAO mouse model of ischemic stroke.

5.2.2. Post-Hemorrhagic Hydrocephalus Model

-

Animal Model: Rodent models were utilized to induce hydrocephalus.

-

Procedure: Intraventricular hemorrhage (IVH) was induced to trigger inflammation and subsequent cerebrospinal fluid (CSF) hypersecretion.

-

This compound Administration: this compound was delivered via intracerebroventricular (ICV) injection.

-

Outcome Measures: The effect of this compound on inflammation-induced CCC phosphorylation in the choroid plexus and the rate of CSF secretion were evaluated.

Immunoblotting Protocol

-

Sample Preparation: Brain tissue or cell lysates were homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated on a polyacrylamide gel and transferred to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against total and phosphorylated forms of SPAK, NKCC1, and KCC3 overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Loading Control: Na+-K+ ATPase α-subunit was used as a loading control for membrane protein fractions.

Preclinical Efficacy

Systemically administered this compound has demonstrated significant neuroprotective effects in preclinical models of neurological disorders.

-

Ischemic Stroke: In rodent models of ischemic stroke, this compound treatment reduced cerebral edema, decreased infarct size, and improved neurological outcomes. These beneficial effects were associated with a reduction in ischemia-induced phosphorylation of SPAK and its downstream targets, NKCC1 and KCC3.

-

Hydrocephalus: In a model of post-hemorrhagic hydrocephalus, intracerebroventricular delivery of this compound decreased inflammation-induced CCC phosphorylation in the choroid plexus and reduced CSF hypersecretion.

-

Vascular Dementia: this compound has also shown therapeutic potential in models of vascular dementia by reducing white matter lesions and improving cognitive function.

Conclusion and Future Directions

This compound represents a promising, first-in-class therapeutic agent that targets the WNK-SPAK-CCC signaling pathway. Its novel mechanism of action, which involves the dual modulation of NKCC1 and KCCs, offers a targeted approach to mitigating the detrimental effects of ionic dysregulation and cytotoxic edema in the brain. The robust preclinical data in models of stroke, hydrocephalus, and vascular dementia underscore its potential as a neuroprotective agent.

Further development of this compound, including more extensive preclinical safety and toxicology studies, is warranted. Optimization of its pharmacokinetic properties to improve oral bioavailability and brain penetration could further enhance its therapeutic efficacy. The findings presented in this whitepaper provide a strong foundation for the continued investigation of this compound as a potential treatment for a range of devastating neurological disorders. While the drug is still in the laboratory and requires further development, it shows significant promise.

References

Cellular Targets of ZT-1a in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZT-1a is a novel, potent, and selective, non-ATP-competitive inhibitor of the STE20/SPS1-related proline-alanine-rich kinase (SPAK). In the central nervous system (CNS), this compound primarily targets the SPAK kinase, a master regulator of cation-Cl- cotransporters (CCCs). By inhibiting SPAK, this compound modulates the phosphorylation status and activity of key ion transporters, such as the Na-K-2Cl cotransporter (NKCC1) and K-Cl cotransporters (KCCs). This mechanism of action has profound implications for neuronal and glial cell function, particularly in pathological conditions associated with ionic dysregulation and cell volume changes, such as ischemic stroke, hydrocephalus, and vascular dementia. This technical guide provides a comprehensive overview of the cellular targets of this compound in the CNS, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.

Introduction

Ion homeostasis is critical for maintaining normal physiological functions in the central nervous system. The dysregulation of ion transport across cellular membranes is a key pathological feature in a variety of neurological disorders. The WNK (With-No-Lysine [K]) kinases, and their downstream targets, SPAK and Oxidative Stress-Responsive Kinase 1 (OSR1), form a signaling cascade that regulates the activity of cation-Cl- cotransporters (CCCs). This pathway plays a crucial role in controlling intracellular chloride concentration, cell volume, and neuronal excitability.

This compound, a small molecule inhibitor, has emerged as a promising therapeutic agent due to its high selectivity for SPAK kinase. Its ability to modulate the WNK-SPAK-CCC signaling pathway provides a targeted approach to restore ionic homeostasis in the diseased CNS.

Primary Cellular Target: SPAK Kinase

The primary molecular target of this compound in the CNS is the STE20/SPS1-related proline-alanine-rich kinase (SPAK) . This compound acts as a non-ATP-competitive inhibitor of SPAK, meaning it does not bind to the ATP-binding pocket of the kinase. This mode of inhibition contributes to its selectivity.

Mechanism of Action

Under normal physiological conditions, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates and activates the Na-K-2Cl cotransporter (NKCC1) while simultaneously phosphorylating and inhibiting the K-Cl cotransporters (KCCs). This coordinated regulation leads to an increase in intracellular chloride concentration.

This compound disrupts this cascade by binding to SPAK and preventing its activation by WNK kinases. The inhibition of SPAK by this compound leads to:

-

Decreased phosphorylation and activity of NKCC1 : This reduces the influx of Na+, K+, and Cl- ions into the cell.

-

Decreased inhibitory phosphorylation and thus increased activity of KCCs : This promotes the efflux of K+ and Cl- ions from the cell.

The net effect of this compound action is a reduction in intracellular chloride concentration and a counteraction of cell swelling, which is particularly beneficial in conditions like cerebral edema following stroke.

Cellular Targets in the CNS

This compound exerts its effects on various cell types within the CNS by modulating the activity of SPAK and its downstream targets.

Neurons

In neurons, the WNK-SPAK-NKCC1 signaling pathway is crucial for setting the intracellular chloride concentration, which determines the nature of GABAergic neurotransmission. In pathological conditions such as ischemic stroke, the upregulation of this pathway can lead to an increase in intracellular chloride, causing GABAergic signaling to become excitatory instead of inhibitory, thereby contributing to excitotoxicity. This compound, by inhibiting SPAK, can help maintain the inhibitory nature of GABAergic transmission and protect neurons from ischemic damage.[1][2]

Glial Cells

-

Astrocytes: Reactive astrogliosis, a hallmark of many CNS pathologies, is associated with cellular swelling and altered ion homeostasis. Studies have shown that this compound can attenuate reactive astrogliosis in a mouse model of vascular dementia.[3] By inhibiting the SPAK-NKCC1 pathway in astrocytes, this compound reduces their swelling and may modulate their inflammatory responses.

-

Oligodendrocytes: this compound has been shown to protect oligodendrocytes from degeneration in a mouse model of vascular dementia, suggesting a role in preserving white matter integrity.[3]

Choroid Plexus Epithelial Cells

The choroid plexus is a key site for cerebrospinal fluid (CSF) production. The SPAK-NKCC1 pathway in choroid plexus epithelial cells is involved in ion transport and CSF secretion. In conditions like post-hemorrhagic hydrocephalus, where CSF hypersecretion is a problem, this compound has been shown to reduce CSF production by inhibiting SPAK in these cells.[4]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell/System | Reference |

| IC50 for SPAK Kinase | 44.3 µM | In vitro kinase assay | |

| EC50 for SPAK Activity | ~1-3 µM | HEK-293 cells | |

| Inhibition of pNKCC1 | 72 ± 5.2% at 1 µM | HEK-293 cells | |

| Inhibition of pKCCs | 65–77% at 3 µM | HEK-293 cells | |

| Inhibition of pSPAK | 70 ± 3.8% at 3–10 µM | HEK-293 cells |